2-(2-Aminoethyl)thiazole
Overview
Description
2-(2-Aminoethyl)thiazole is a compound that belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds containing a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The presence of the aminoethyl group at the 2-position of the thiazole ring suggests potential for chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of 2-amino-substituted thiazoles, such as 2-(2-Aminoethyl)thiazole, can be achieved through various methods. One approach involves the condensation of semicarbazide or thiosemicarbazide with corresponding aldehydes followed by I2-mediated oxidative C–O/C–S bond formation, which is compatible with a range of aldehydes and provides access to a variety of diazole derivatives in an efficient and scalable fashion . Another method includes the synthesis of aromatic unsymmetrical diamine monomers containing the thiazole ring, which can be further polymerized with various aromatic dianhydrides .
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been extensively investigated, including studies on their electronic properties and spectroscopic profiles. For instance, the molecular and electronic structure of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole has been studied, revealing the existence of amino tautomers in the solid state and providing insights into the vibrational wavenumbers through FT-Raman and FT-IR spectra . Additionally, the synthesis and characterization of novel 2-amino-1,3,4-thiadiazoles have been performed, with structural elucidation using various spectroscopic techniques .
Chemical Reactions Analysis
2-(2-Aminoethyl)thiazole and its derivatives exhibit high reactivity, allowing for a range of chemical transformations. For example, the construction of a library of 2-amino/amido-1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives has been achieved via solid-phase organic synthesis, involving cyclization of thiosemicarbazide and subsequent functionalization reactions . Additionally, the synthesis of new thiazole derivatives and their reactions with various electrophiles have been reported, leading to the formation of compounds with potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. Polyimides derived from thiazole-containing monomers exhibit high thermal stability, good mechanical properties, and dielectric constants suitable for electronic applications . The biological activities of 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been systematically evaluated, showing good fungicidal and antiviral activities . Furthermore, the anticancer properties of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole have been explored, with studies on its cytotoxic performance against human cancer cell lines and molecular docking simulations indicating its potential as an anticancer agent .
Scientific Research Applications
Corrosion Inhibition
2-Aminothiazole derivatives are significant in the field of corrosion inhibition. For instance, 2-amino-4-methyl-thiazole (2A4MT) has been found effective as a corrosion inhibitor for mild steel in acidic solutions. Its efficiency is attributed to the strong adsorption and formation of a barrier film on the steel surface, as observed through electrochemical and quantum chemical studies (Yüce et al., 2014). Similarly, other studies have shown the use of various thiazole derivatives in protecting metals like copper and mild steel from corrosion in acidic environments, highlighting their potential as effective corrosion inhibitors (Farahati et al., 2019), (Khaled & Amin, 2009).
Biological Activities and Therapeutics
2-Aminothiazole compounds exhibit a range of biological activities, including antiprotozoal, antibacterial, antifungal, and antituberculosis properties. For example, certain 2-amino thiazole derivatives have been observed to inhibit enzymes like carbonic anhydrase and acetylcholinesterase, which are significant in various biological functions (Korkmaz, 2022). In the context of tuberculosis, 2-aminothiazole series showed promising anti-bacterial activity against Mycobacterium tuberculosis, indicating potential for development as anti-tubercular agents (Kesicki et al., 2016).
Materials Science and Chemistry
In materials science, thiazole derivatives are employed for the synthesis of novel compounds and materials. For instance, 2-aminothiazole derivatives have been used in the synthesis of novel dyes for textile applications, exhibiting both color-fastness and antimicrobial properties (Gaffer et al., 2016). Another study focused on the unexpected synthesis of 3-(2-aminothiazol-5-yl)-3-arylpropanoates through a one-pot four-component procedure, demonstrating the versatility of 2-aminothiazole in organic synthesis (Li & Li, 2011).
Safety And Hazards
properties
IUPAC Name |
2-(1,3-thiazol-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c6-2-1-5-7-3-4-8-5/h3-4H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZOYAWHWDRMEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171583 | |
Record name | 2-(2-Aminoethyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethyl)thiazole | |
CAS RN |
18453-07-1 | |
Record name | 2-Thiazolylethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18453-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Aminoethyl)thiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018453071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Aminoethyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(thiazol-2-yl)ethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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